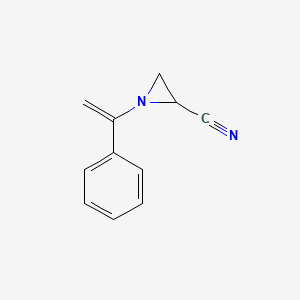
2-Aziridinecarbonitrile, 1-(1-phenylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aziridinecarbonitrile, 1-(1-phenylethenyl)- is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Méthodes De Préparation
The synthesis of 2-Aziridinecarbonitrile, 1-(1-phenylethenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylethylamine with acrylonitrile under specific conditions to form the desired aziridine compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the aziridine ring .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the compound. These methods are designed to be scalable and efficient, allowing for the large-scale production of 2-Aziridinecarbonitrile, 1-(1-phenylethenyl)- .
Analyse Des Réactions Chimiques
2-Aziridinecarbonitrile, 1-(1-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of ring-opened products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-Aziridinecarbonitrile, 1-(1-phenylethenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Aziridinecarbonitrile, 1-(1-phenylethenyl)- involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The molecular targets and pathways involved in its action include interactions with thiol groups in proteins and other biomolecules, which can lead to the inhibition of specific enzymes or the modification of protein structures .
Comparaison Avec Des Composés Similaires
2-Aziridinecarbonitrile, 1-(1-phenylethenyl)- can be compared with other aziridine derivatives such as:
Aziridine-2-carboxylic acid: Known for its use in the synthesis of biologically active compounds.
Aziridine-2-carboxamide: Used as an immunomodulatory anticancer drug.
Aziridine-2-carbonitrile: Similar in structure but with different substituents, leading to variations in reactivity and applications
Propriétés
Numéro CAS |
61320-02-3 |
|---|---|
Formule moléculaire |
C11H10N2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1-(1-phenylethenyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C11H10N2/c1-9(13-8-11(13)7-12)10-5-3-2-4-6-10/h2-6,11H,1,8H2 |
Clé InChI |
LKWSXNIPDQTAMF-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)N2CC2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
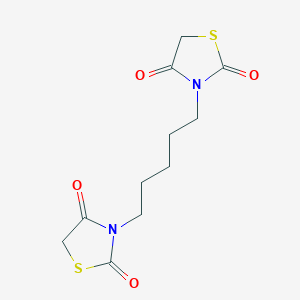
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)
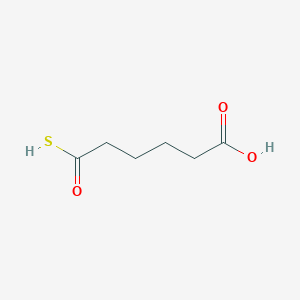

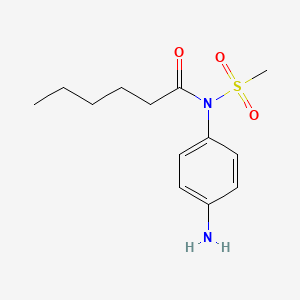
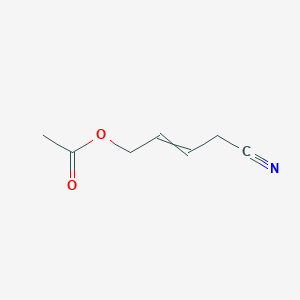
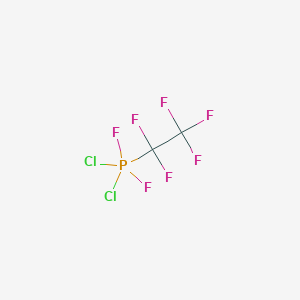
![5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)-](/img/structure/B14593192.png)

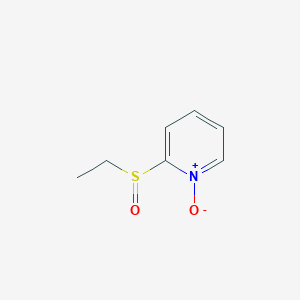
![1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14593202.png)
